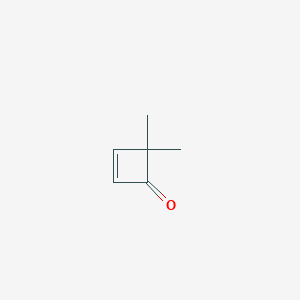

4,4-Dimethylcyclobut-2-en-1-one

Description

4,4-Dimethylcyclobut-2-en-1-one is a strained cyclobutane derivative characterized by a conjugated enone system and two methyl groups at the 4-position. Its synthesis typically involves the reaction of a dione precursor (e.g., compound 13) with amines under General Procedure A, yielding enaminones such as 14a (3-(methylamino)-4,4-dimethylcyclobut-2-en-1-one) and 14b (3-(dimethylamino)-4,4-dimethylcyclobut-2-en-1-one) . These reactions proceed via nucleophilic attack of the amine on the carbonyl group, followed by cyclization. Purification via silica gel chromatography affords yields ranging from 77% to 81%, with rotamer ratios (e.g., 1.0:0.1 for 14a) observed in NMR spectra due to restricted rotation around the C–N bond . The compound’s reactivity and strained ring system make it a key intermediate in drug discovery, particularly in the synthesis of covalent UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) inhibitors .

Properties

IUPAC Name |

4,4-dimethylcyclobut-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-6(2)4-3-5(6)7/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOHMEZNPBZMKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC1=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60519865 | |

| Record name | 4,4-Dimethylcyclobut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55794-50-8 | |

| Record name | 4,4-Dimethylcyclobut-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60519865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylcyclobut-2-en-1-one can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,4-dimethyl-2-cyclopentenone with a suitable reagent can yield 4,4-Dimethylcyclobut-2-en-1-one .

Industrial Production Methods: Industrial production of 4,4-Dimethylcyclobut-2-en-1-one typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylcyclobut-2-en-1-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and nucleophiles

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutene derivatives.

Scientific Research Applications

4,4-Dimethylcyclobut-2-en-1-one has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex cyclic structures.

Mechanism of Action

The mechanism of action of 4,4-Dimethylcyclobut-2-en-1-one involves its interaction with specific molecular targets. For instance, its cytotoxic effects on tumor cells are believed to be due to its ability to interfere with cellular processes, leading to cell death. The exact pathways and molecular targets are still under investigation, but it is known to affect the integrity of cellular membranes and induce apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Cyclobut-2-en-1-one Derivatives

The introduction of substituents on the cyclobutane ring significantly alters physicochemical and spectral properties:

- Electronic Effects : Bromination (e.g., 15c ) increases electrophilicity at the α-carbon, enabling covalent binding to biological targets like MurA .

- Steric Effects : Bulkier substituents (e.g., –N(C₂H₅)₂ in 15c ) reduce reaction yields (42% vs. 77–81% for 14a/b ) due to steric hindrance during synthesis .

- Hydrogen Bonding : The –OH group in 2-dodecyl-3-hydroxy-4,4-dimethylcyclobut-2-en-1-one enhances solubility in polar solvents, unlike hydrophobic alkyl chains in 15c .

Ring Size and Stability: Cyclobutane vs. Cyclopentene

Compared to 4,4-dimethyl-2-cyclopenten-1-one (C₇H₁₀O, MW 110.15), the cyclobutane derivative exhibits:

- Higher Ring Strain : The four-membered ring increases reactivity, as seen in the rapid bromination of 14c to form 15c .

- Lower Boiling Point: Cyclobut-2-en-1-one derivatives generally have lower boiling points than cyclopentenones (e.g., 431.2 K for 4,4-dimethyl-2-cyclopenten-1-one) due to reduced van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.